molecular formula C20H20ClNO2 B11245490 1-[5-(3-chloro-4-methylphenyl)furan-2-yl]-N-(4-methoxybenzyl)methanamine

1-[5-(3-chloro-4-methylphenyl)furan-2-yl]-N-(4-methoxybenzyl)methanamine

Cat. No.: B11245490
M. Wt: 341.8 g/mol
InChI Key: GDNKSOAQROOJFZ-UHFFFAOYSA-N
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Description

{[5-(3-CHLORO-4-METHYLPHENYL)FURAN-2-YL]METHYL}[(4-METHOXYPHENYL)METHYL]AMINE is a complex organic compound characterized by its unique structure, which includes a furan ring, chlorinated phenyl group, and methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[5-(3-CHLORO-4-METHYLPHENYL)FURAN-2-YL]METHYL}[(4-METHOXYPHENYL)METHYL]AMINE typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Furan Ring: Starting with a suitable precursor, the furan ring is synthesized through cyclization reactions.

    Introduction of the Chlorinated Phenyl Group: The chlorinated phenyl group is introduced via electrophilic aromatic substitution reactions.

    Attachment of the Methoxyphenyl Group: This step involves nucleophilic substitution reactions to attach the methoxyphenyl group to the furan ring.

    Final Assembly: The final step involves coupling the intermediate compounds to form the target molecule under controlled conditions, such as specific temperatures and catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

{[5-(3-CHLORO-4-METHYLPHENYL)FURAN-2-YL]METHYL}[(4-METHOXYPHENYL)METHYL]AMINE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: Both electrophilic and nucleophilic substitution reactions can occur, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens, acids, and bases are used under controlled conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

{[5-(3-CHLORO-4-METHYLPHENYL)FURAN-2-YL]METHYL}[(4-METHOXYPHENYL)METHYL]AMINE has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which {[5-(3-CHLORO-4-METHYLPHENYL)FURAN-2-YL]METHYL}[(4-METHOXYPHENYL)METHYL]AMINE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • {[5-(3-BROMO-4-METHYLPHENYL)FURAN-2-YL]METHYL}[(4-METHOXYPHENYL)METHYL]AMINE
  • {[5-(3-CHLORO-4-METHYLPHENYL)THIOPHEN-2-YL]METHYL}[(4-METHOXYPHENYL)METHYL]AMINE

Uniqueness

{[5-(3-CHLORO-4-METHYLPHENYL)FURAN-2-YL]METHYL}[(4-METHOXYPHENYL)METHYL]AMINE stands out due to its specific combination of functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C20H20ClNO2

Molecular Weight

341.8 g/mol

IUPAC Name

N-[[5-(3-chloro-4-methylphenyl)furan-2-yl]methyl]-1-(4-methoxyphenyl)methanamine

InChI

InChI=1S/C20H20ClNO2/c1-14-3-6-16(11-19(14)21)20-10-9-18(24-20)13-22-12-15-4-7-17(23-2)8-5-15/h3-11,22H,12-13H2,1-2H3

InChI Key

GDNKSOAQROOJFZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=C(O2)CNCC3=CC=C(C=C3)OC)Cl

Origin of Product

United States

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